

# A Comprehensive Technical Guide to Ald-Ph-amido-PEG11-NH-Boc

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## Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-NH-Boc

Cat. No.: B1397137

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This technical guide provides an in-depth overview of the chemical and physical properties of **Ald-Ph-amido-PEG11-NH-Boc**, a significant bifunctional linker used in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

## Core Compound Data

**Ald-Ph-amido-PEG11-NH-Boc** is a non-cleavable linker containing an 11-unit polyethylene glycol (PEG) spacer.<sup>[1][2]</sup> This linker is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to an antibody.<sup>[1][2]</sup> The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, allowing for subsequent conjugation. The aldehyde group provides a reactive handle for conjugation with molecules containing amine, hydrazide, or aminoxy functionalities.

A summary of the key quantitative data for **Ald-Ph-amido-PEG11-NH-Boc** is presented in the table below.

Property	Value	Source
Molecular Weight	776.91 g/mol	<sup>[1][2]</sup>
Molecular Formula	C37H64N2O15	<sup>[1][2]</sup>
CAS Number	1245813-70-0	<sup>[1]</sup>

## Experimental Protocols

The utilization of **Ald-Ph-amido-PEG11-NH-Boc** in the synthesis of antibody-drug conjugates involves a series of well-defined steps. A general experimental workflow is outlined below.

### 1. Deprotection of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) protecting group is typically removed from the terminal amine of the PEG linker under mild acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

- Materials:
  - **Ald-Ph-amido-PEG11-NH-Boc**
  - Dichloromethane (DCM)
  - Trifluoroacetic acid (TFA)
  - Saturated sodium bicarbonate solution
  - Anhydrous sodium sulfate
- Procedure:
  - Dissolve **Ald-Ph-amido-PEG11-NH-Boc** in DCM.
  - Add a solution of TFA in DCM dropwise to the reaction mixture at 0°C.
  - Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or mass spectrometry.
  - Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
  - Extract the aqueous layer with DCM.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

## 2. Conjugation to a Cytotoxic Payload:

The newly exposed amine on the PEG linker can be conjugated to a cytotoxic drug that has a reactive functional group, such as a carboxylic acid, to form a stable amide bond. This step typically requires an activating agent for the carboxylic acid.

- Materials:

- Deprotected Ald-Ph-amido-PEG11-NH<sub>2</sub>
- Cytotoxic drug with a carboxylic acid group
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

- Procedure:

- Dissolve the cytotoxic drug in anhydrous DMF.
- Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
- Add a solution of the deprotected Ald-Ph-amido-PEG11-NH<sub>2</sub> in anhydrous DMF to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
- Purify the resulting linker-payload conjugate using column chromatography.

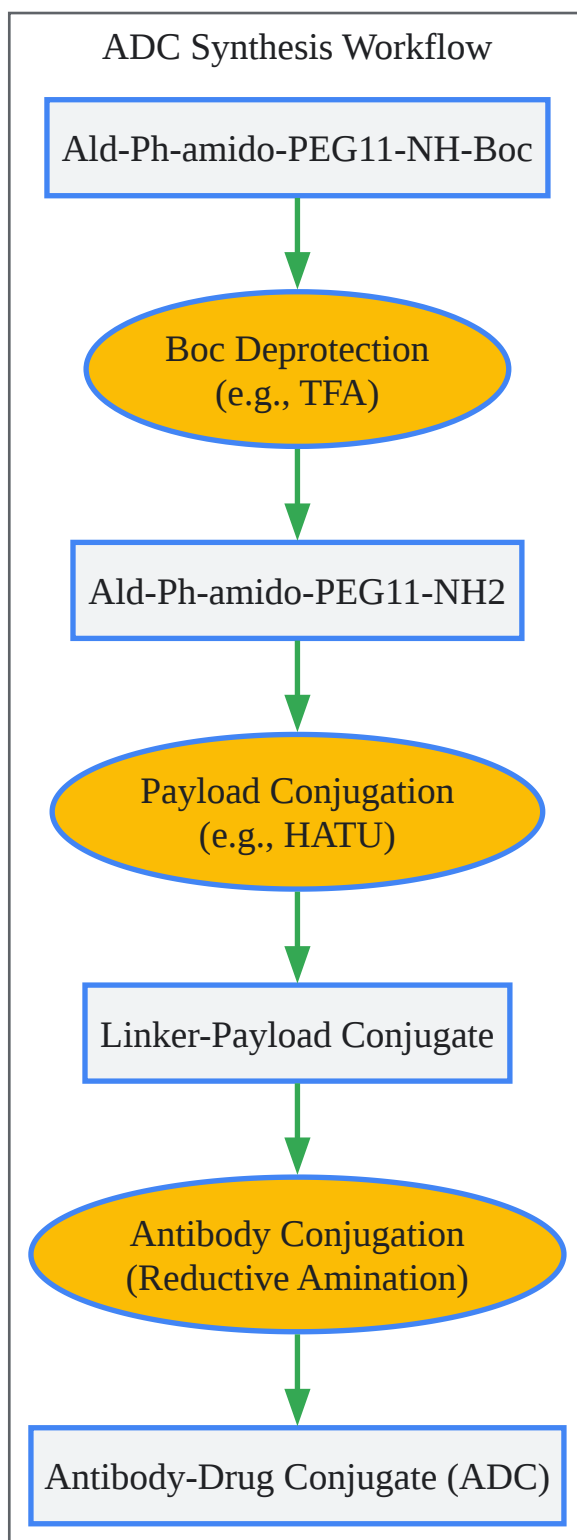
### 3. Antibody Conjugation (Reductive Amination):

The aldehyde group on the phenyl ring of the linker-payload conjugate is then used to attach to lysine residues on an antibody via reductive amination.

- Materials:
  - Purified linker-payload conjugate
  - Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
  - Sodium cyanoborohydride (NaCNBH<sub>3</sub>) or a similar reducing agent
- Procedure:
  - Dissolve the linker-payload conjugate in a buffer-miscible solvent (e.g., DMSO).
  - Add the linker-payload solution to the antibody solution at a specific molar ratio.
  - Add the reducing agent (e.g., sodium cyanoborohydride) to the mixture.
  - Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 12-24 hours).
  - Quench the reaction by adding an appropriate quenching agent.
  - Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated linker-payload and other impurities.

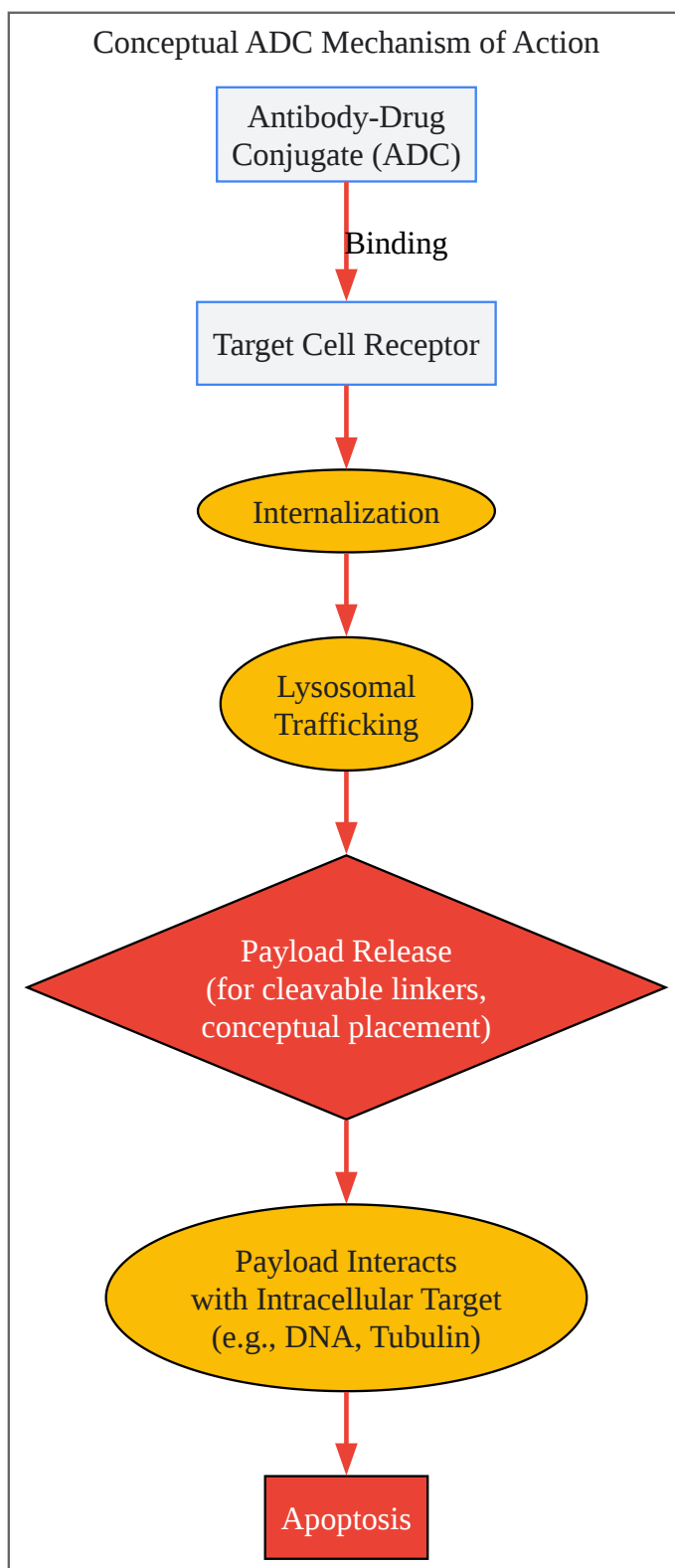
## Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for the synthesis of an antibody-drug conjugate using **Ald-Ph-amido-PEG11-NH-Boc** and a conceptual signaling pathway of ADC action.



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Caption: A conceptual workflow for the synthesis of an antibody-drug conjugate.



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Caption: A simplified signaling pathway for ADC-mediated cell killing.

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## References

- 1. xcessbio.com [xcessbio.com]
- 2. Ald-Ph-amido-PEG11-NH-Boc | ADC连接子 | MCE [medchemexpress.cn]
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